4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID
Overview
Description
4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID is a complex organic compound characterized by the presence of a benzoic acid moiety substituted with a 4-chloro-2-fluoroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID typically involves the reaction of 4-chloro-2-fluoroaniline with isocyanates under controlled conditions. The process begins with the preparation of 4-chloro-2-fluoroaniline, which is then reacted with an appropriate isocyanate to form the desired compound. The reaction is usually carried out in a non-chlorinated organic solvent at temperatures ranging from 20°C to 60°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in a variety of substituted benzoic acid derivatives .
Scientific Research Applications
4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoroaniline: A precursor in the synthesis of the compound.
4-Methoxycarbonylphenylboronic acid: Another compound with similar structural features.
7-[[(3-Chloro-4-fluoroanilino)carbonyl]amino]-1H-indole-2-carboxylic acid: A structurally related compound used in similar research applications.
Uniqueness
4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(4-chloro-2-fluorophenyl)carbamoylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-9-3-6-12(11(16)7-9)18-14(21)17-10-4-1-8(2-5-10)13(19)20/h1-7H,(H,19,20)(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWKKLCXLOZKLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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